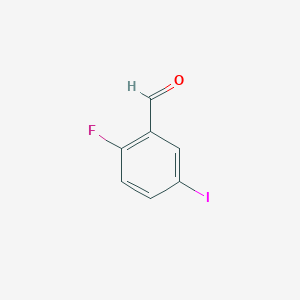

2-Fluoro-5-iodobenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRCCQCPGMMGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584234 | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-76-0 | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146137-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-5-iodobenzaldehyde (CAS: 146137-76-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom on the benzene ring, imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the iodo and fluoro substituents provide sites for cross-coupling reactions and modulation of physicochemical properties of the target molecules.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, its key reactions, and a significant application in the development of targeted cancer therapies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 146137-76-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄FIO | [1][2][3][4][5] |

| Molecular Weight | 250.01 g/mol | [1][2][3][4][5] |

| Appearance | White to cream or pale yellow crystals or powder | [6] |

| Melting Point | 45-48 °C | [2][3][4][5] |

| Boiling Point (Predicted) | 261.9 ± 25.0 °C | [5] |

| Density (Predicted) | 1.962 ± 0.06 g/cm³ | [5] |

| Solubility | Information not available | |

| InChI | 1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | [2][3][4] |

| InChIKey | BIRCCQCPGMMGPJ-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C1=CC(=C(C=C1I)C=O)F | [7] |

Synthesis of this compound

This compound can be synthesized via electrophilic iodination of 2-fluorobenzaldehyde. The ortho-fluoro group directs the incoming electrophile to the para position.

Experimental Protocol: Electrophilic Iodination

Reaction Scheme:

Synthesis of this compound.

Materials:

-

2-Fluorobenzaldehyde

-

N-Iodosuccinimide (NIS)

-

Lewis acid catalyst (e.g., trifluoroacetic acid or iron(III) chloride)

-

Solvent (e.g., dichloromethane or acetic acid)

-

Saturated aqueous solution of sodium thiosulfate

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-iodosuccinimide (1.1 eq).

-

Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid or iron(III) chloride (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: While a specific yield for this reaction is not provided in the cited literature, similar bromination reactions of 2-fluorobenzaldehyde have reported yields in the range of 75-88%.[8]

Spectroscopic Data

| Spectroscopy | Expected Data / Information Source |

| ¹H NMR | Spectral data for isomers and similar benzaldehydes are available, which can be used for comparative analysis.[3][4][9] |

| ¹³C NMR | Predicted spectral data for the closely related 2-Fluoro-5-iodobenzylamine is available, offering insights into the expected chemical shifts and C-F coupling. |

| IR Spectroscopy | Infrared spectral data is available through databases such as PubChem, which can be accessed for detailed peak information.[7] |

| Mass Spectrometry | Mass spectral data can be predicted based on the molecular formula and fragmentation patterns of similar aromatic aldehydes. |

Key Reactions and Applications in Drug Discovery

This compound is a versatile intermediate for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Versatility in Cross-Coupling Reactions.

Application in the Synthesis of PARP Inhibitors: Olaparib

A prominent application of this compound is in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib (Lynparza®). Olaparib is a targeted therapy approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[2][7] this compound serves as a precursor to the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[2][7]

Synthetic Workflow towards Olaparib Intermediate:

Synthesis of a Key Olaparib Intermediate.

PARP Signaling Pathway and Mechanism of Action of Olaparib

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited in cancer cells that also have a deficiency in homologous recombination (HR) for repairing double-strand breaks (DSBs), a phenomenon known as synthetic lethality occurs, leading to cancer cell death.

PARP Signaling and Olaparib's Mechanism.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Class | Description |

| Acute Toxicity, Oral | Toxic if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a dry, cool, and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its unique structural features enable a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Its role as a key building block in the synthesis of the PARP inhibitor Olaparib highlights its significance in the development of modern anticancer therapies. Researchers and scientists in drug development can leverage the reactivity of this compound to construct novel and complex molecular architectures with potential therapeutic applications. Proper handling and safety precautions are essential when working with this compound.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. 5-FLUORO-2-IODOBENZALDEHYDE(877264-44-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-fluoro-3-iodobenzaldehyde(146137-83-9) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Fluoro-5-iodobenzaldehyde. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the unique electronic properties conferred by its fluorine and iodine substituents.

Physicochemical Properties

This compound is a halogenated aromatic aldehyde. Its key physical and chemical identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄FIO[1][2][3] |

| Molecular Weight | 250.01 g/mol [1] |

| CAS Number | 146137-76-0[1][4] |

| Appearance | White to cream to pale yellow crystals or powder[3][4][5] |

| Melting Point | 45-48 °C[2][6] or 40.0-49.0 °C[4][5] |

| Boiling Point | 261.9±25.0 °C (Predicted)[3] |

| Density | 1.962±0.06 g/cm³ (Predicted)[3] |

| InChI Key | BIRCCQCPGMMGPJ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1I)C=O)F[1] |

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound.

| Spectral Data Type | Remarks |

| ¹H NMR | Spectra available from various suppliers.[7][8] |

| ¹³C NMR | Data available from chemical suppliers.[8] |

| IR Spectroscopy | ATR-IR and FT-Raman spectra have been recorded.[1] An ATR-IR spectrum was obtained using a Bruker Tensor 27 FT-IR instrument.[1] |

| Mass Spectrometry | Mass spectral data is available.[8] |

Experimental Protocols

3.1. Synthesis of this compound via Electrophilic Iodination

This protocol describes the synthesis of this compound from the commercially available 2-fluorobenzaldehyde. The ortho-fluoro group directs the incoming electrophile to the para position.[9]

Methodology:

-

Dissolve 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.[9]

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.[9]

-

Introduce a catalytic amount of a Lewis acid, for instance, trifluoroacetic acid or iron(III) chloride (0.1 equivalents).[9]

-

Stir the reaction mixture at room temperature for 12-24 hours.[9]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[9]

-

Extract the product using dichloromethane.[9]

-

Wash the organic layer with brine and subsequently dry it over anhydrous sodium sulfate.[9]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[9]

3.2. Application in Reductive Amination

This compound serves as a key intermediate in the synthesis of benzylamine derivatives, which are important scaffolds in drug discovery.

Methodology for the synthesis of 2-Fluoro-5-iodobenzylamine:

-

Dissolve this compound (1.0 equivalent) in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

-

Add an ammonia source, such as ammonium acetate (5-10 equivalents) or a solution of ammonia in methanol.[9]

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.[9]

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[9]

-

Continue stirring at room temperature for 12-24 hours, while monitoring the reaction by TLC or LC-MS.[9]

-

Upon completion, perform a suitable work-up to isolate the crude product.

-

Purify the crude 2-Fluoro-5-iodobenzylamine by distillation under reduced pressure or column chromatography.[9]

Reactivity and Applications in Drug Development

The presence of both a fluorine and an iodine atom on the benzaldehyde ring provides distinct chemical properties valuable in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a handle for further functionalization, for example, in cross-coupling reactions. This makes this compound a versatile precursor for a variety of heterocyclic compounds, which are foundational structures for many active pharmaceutical ingredients (APIs).

Safety Information

This compound is associated with several hazards and should be handled with appropriate safety precautions.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE): It is recommended to use an N95 dust mask, eye shields, and gloves when handling this chemical.

References

- 1. This compound | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 146137-76-0 [chemicalbook.com]

- 7. 146137-76-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound(146137-76-0) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

2-Fluoro-5-iodobenzaldehyde molecular weight and formula

An In-depth Technical Guide on 2-Fluoro-5-iodobenzaldehyde

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides the core chemical information for this compound.

Core Chemical Properties

This compound is an organic compound containing fluorine and iodine atoms on a benzaldehyde structure. Its key identifiers are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H4FIO | [1] |

| Linear Formula | FC6H3(I)CHO | [2] |

| Molecular Weight | 250.01 g/mol | [1][2] |

| CAS Number | 146137-76-0 | [2][3] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

References

A Technical Guide to 2-Fluoro-5-iodobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-iodobenzaldehyde, a key halogenated aromatic building block utilized in medicinal chemistry and synthetic organic chemistry. This document details its chemical structure, physicochemical properties, synthetic protocols, and its role as a strategic intermediate in the development of pharmacologically active compounds.

Chemical Structure and Identification

This compound is a disubstituted benzaldehyde derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with a fluorine atom at position 2, an iodine atom at position 5, and a formyl (aldehyde) group at position 1.

The presence of the ortho-fluoro and para-iodo substituents relative to the aldehyde creates a unique electronic and steric environment, making it a valuable intermediate for constructing complex molecular architectures. The iodine atom, in particular, serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can be strategically employed to modulate the physicochemical and pharmacological properties of target molecules, such as metabolic stability and binding affinity.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 146137-76-0 | [2] |

| Molecular Formula | C₇H₄FIO | [2] |

| Molecular Weight | 250.01 g/mol | [2] |

| Appearance | White to yellow crystals or powder | |

| Melting Point | 45-48 °C (lit.) | [2][3] |

| Boiling Point | 261.9 ± 25.0 °C (Predicted) | |

| Density | 1.962 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | BIRCCQCPGMMGPJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1I)C=O)F | [1] |

Spectroscopic Characterization

While experimental spectral data for this compound is not widely available in the public domain, a characterization based on its functional groups can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (typically δ 9.5-10.5 ppm). The aromatic region would display three protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The aldehyde carbonyl carbon would appear significantly downfield (~190 ppm). The aromatic carbons would be split due to coupling with the fluorine atom (C-F coupling), with the carbon directly attached to fluorine showing the largest coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the functional groups present. Key peaks would include a strong C=O stretching vibration for the aldehyde carbonyl group (around 1700-1720 cm⁻¹), aldehyde C-H stretching (two weak bands around 2720 and 2820 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).[4] Absorptions corresponding to C-F and C-I bonds would be expected in the fingerprint region. PubChem indicates that FTIR and Raman spectra have been recorded for this compound.[1]

Synthesis and Experimental Protocols

This compound is commercially available but can also be synthesized in the laboratory. A common and effective method is the electrophilic iodination of 2-fluorobenzaldehyde.

Synthesis of this compound via Electrophilic Iodination

This procedure utilizes an iodinating agent, such as N-iodosuccinimide (NIS), and a Lewis acid catalyst. The ortho-fluoro group acts as a director, guiding the incoming iodine electrophile to the para position (position 5).

Experimental Protocol:

-

Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-iodosuccinimide (NIS) (1.0-1.2 equivalents).

-

Catalysis: Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid or iron(III) chloride (0.1 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility stems from the ability to use its functional groups for further molecular elaboration.

Intermediate for Synthesis of Substituted Benzylamines

A primary application of this compound is in the synthesis of 2-fluoro-5-iodobenzylamine and its derivatives through reductive amination. These derivatives are important scaffolds in medicinal chemistry.

Experimental Protocol: Reductive Amination to 2-Fluoro-5-iodobenzylamine

-

Imine Formation: Dissolve this compound (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add a source of ammonia, for instance, ammonium acetate (5-10 equivalents). Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: To the reaction mixture, add a mild and selective reducing agent like sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Reaction Execution: Continue to stir the mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched and worked up using standard aqueous extraction procedures. The final product, 2-fluoro-5-iodobenzylamine, is then purified, typically via column chromatography.

Role in Kinase Inhibitor Synthesis

Halogenated aromatic compounds, particularly those containing iodine, are pivotal starting materials for constructing complex molecules via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). While specific examples naming this compound as a precursor for a clinical drug candidate are not prominent in the public literature, analogous structures like 3-fluoro-5-iodobenzamide are explicitly used to synthesize inhibitors of the RAS-RAF-MEK-ERK signaling pathway, which is crucial in various cancers.[5] The iodo-substituent on the this compound scaffold can be similarly exploited to introduce diverse aryl and heteroaryl groups, essential for binding to kinase active sites.[5]

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway from a common starting material to a valuable pharmaceutical intermediate, highlighting the central role of this compound.

Caption: Synthetic workflow from 2-Fluorobenzaldehyde to 2-Fluoro-5-iodobenzylamine.

Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: Toxic if swallowed (Acute Toxicity, Oral, Category 3), Causes skin irritation (Skin Irritation, Category 2), Causes serious eye irritation (Eye Irritation, Category 2), and May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2]

-

Precautionary Measures: Use personal protective equipment, including gloves, eye protection, and a dust mask. Handle in a well-ventilated area or fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[2]

References

- 1. This compound | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 146137-76-0 [sigmaaldrich.com]

- 3. This compound | 146137-76-0 [chemicalbook.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

2-Fluoro-5-iodobenzaldehyde: A Technical Safety and Hazard Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazard information for 2-Fluoro-5-iodobenzaldehyde (CAS No. 146137-76-0). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 146137-76-0 | [1][2] |

| Molecular Formula | C₇H₄FIO | [1][3] |

| Molecular Weight | 250.01 g/mol | [1][2][3] |

| Appearance | White to cream to pale yellow crystals or powder | [4] |

| Melting Point | 45-48 °C | [2] |

| Synonyms | 5-Iodo-2-fluorobenzaldehyde | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following tables detail its classification and associated hazard statements.

GHS Hazard Classification

| Hazard Class | Category | Source(s) |

| Acute Toxicity, Oral | 3 | [1][3] |

| Skin Irritation | 2 | [1][3] |

| Serious Eye Irritation | 2A | [1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | [1][3] |

GHS Label Elements

| Element | Description | Source(s) |

| Pictogram | [3][5] | |

| Signal Word | Danger | [1][2][3] |

| Hazard Statements | H301: Toxic if swallowed.[1][2][3] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

-

Acute Oral Toxicity: The classification as "Toxic if swallowed" (Category 3) indicates that this substance has a relatively low lethal dose when ingested.

-

Skin Irritation: It is expected to cause skin irritation upon direct contact.

-

Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.

-

Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory tract.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for this compound are not publicly available. However, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following are general descriptions of the likely experimental protocols that would be used to assess the hazards of a substance like this compound.

Acute Oral Toxicity (Likely based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a single animal. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This process is repeated until the lethal dose range is determined. Observations of the animals' health and behavior are recorded for a specified period.

Skin Irritation (Likely based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Methodology: A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit). The application site is then covered with a gauze patch. The patch is removed after a set period, and the skin is evaluated for signs of irritation (redness, swelling) at various time points.

Serious Eye Irritation (Likely based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause serious eye irritation or damage.

-

Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control. The eyes are examined for signs of irritation (redness, swelling, corneal opacity) at specific intervals after application.

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for identifying and classifying the hazards of a chemical substance.

Caption: A flowchart illustrating the general process for chemical hazard identification and risk assessment.

Safe Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the official Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

Navigating the Solubility of 2-Fluoro-5-iodobenzaldehyde: A Technical Guide for Pharmaceutical Research

An In-depth exploration of the solubility characteristics and synthetic applications of 2-Fluoro-5-iodobenzaldehyde, a key intermediate in modern drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and practical workflows related to this compound.

Core Physicochemical Properties

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₄FIO.[1] Its structure, featuring a fluorine atom and an iodine atom on the benzaldehyde ring, imparts unique electronic properties that make it a valuable building block in medicinal chemistry. Key physical properties are summarized below.

| Property | Value |

| Molecular Weight | 250.01 g/mol [1] |

| Melting Point | 45-48 °C[2] |

| Appearance | White to cream or pale yellow crystals or powder |

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the general solubility principles of "like dissolves like" and the known solubility of similar compounds like benzaldehyde, a qualitative assessment can be made.[3] Benzaldehyde itself is slightly polar and is generally soluble in many common organic solvents while being poorly soluble in water.[3][4] The presence of the halogen substituents in this compound is expected to influence its polarity and intermolecular interactions, but it is anticipated to be soluble in a variety of organic solvents commonly used in synthesis and drug development.

A summary of the expected qualitative solubility is presented in the table below. It is crucial to note that for applications requiring precise concentrations, experimental determination of solubility is highly recommended.

| Solvent | Expected Qualitative Solubility |

| Polar Protic Solvents | |

| Methanol | Soluble |

| Ethanol | Soluble |

| Polar Aprotic Solvents | |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Non-Polar Solvents | |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Hexanes | Sparingly Soluble to Insoluble |

| Aqueous | |

| Water | Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid organic compound like this compound in a given solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for a rough estimate):

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

-

Chromatographic Analysis (for accurate quantification):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the workflow for this experimental protocol.

Role in Pharmaceutical Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[5][6] Its aldehyde functional group can readily participate in a variety of chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations, to build larger molecular scaffolds. The fluorine and iodine substituents can be used to modulate the physicochemical and pharmacological properties of the final compound, such as metabolic stability, binding affinity, and lipophilicity.[7]

A common application of this intermediate is in the synthesis of substituted benzylamines, which are important pharmacophores in many drug classes.[5] The general workflow for such a synthesis is depicted below.

References

- 1. This compound | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 146137-76-0 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

2-Fluoro-5-iodobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

Shanghai, China – December 29, 2025 – 2-Fluoro-5-iodobenzaldehyde, a trifunctional aromatic compound, has emerged as a crucial building block for researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern, featuring an aldehyde, a fluorine atom, and an iodine atom, offers a versatile platform for the synthesis of complex organic molecules, including potent therapeutic agents such as PARP and kinase inhibitors. This technical guide provides an in-depth overview of its applications in organic synthesis, complete with experimental protocols and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 45-48 °C.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 146137-76-0[1] |

| Molecular Formula | C₇H₄FIO[2] |

| Molecular Weight | 250.01 g/mol [1][2] |

| Appearance | White to cream or pale yellow crystals or powder |

| Melting Point | 45-48 °C[1] |

| Boiling Point | 256.6 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents such as dichloromethane, THF, and DMF. |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The aldehyde group readily participates in nucleophilic additions and condensation reactions. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules.

Reactions at the Aldehyde Group

The aldehyde functionality of this compound serves as a versatile handle for chain elongation and the introduction of nitrogen-containing moieties.

Reductive Amination: A common transformation is the conversion of the aldehyde to a primary amine via reductive amination. This is a crucial step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzylamine

-

Materials: this compound, ammonium acetate, sodium triacetoxyborohydride, 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCE or THF.

-

Add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-fluoro-5-iodobenzylamine.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are pivotal for the formation of carbon-carbon double bonds, converting the aldehyde into a styrenic derivative. The Horner-Wadsworth-Emmons reaction, in particular, is often favored due to the facile removal of its water-soluble phosphate byproduct. Generally, stabilized ylides in Wittig reactions and standard phosphonates in HWE reactions lead to the formation of (E)-alkenes.

| Reaction | Reagents and Conditions | Product Type | Typical Yield |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C to rt | Terminal Alkene | Good to Excellent |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, THF, 0 °C to rt | (E)-α,β-Unsaturated Ester | High (>90%) |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with this compound

-

Materials: this compound, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to form a slurry and cool to 0 °C.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography to yield the (E)-ethyl 3-(2-fluoro-5-iodophenyl)acrylate.

-

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex aromatic and heteroaromatic systems.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | Biaryl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Aryl-alkyne |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂ | Et₃N | DMF | Substituted Alkene |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials: this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, toluene, water.

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Add palladium(II) acetate (0.05 eq) and heat the reaction to 90 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-fluoro-5-phenylbenzaldehyde.

-

Application in Drug Discovery and Development

This compound and its derivatives are instrumental in the synthesis of targeted therapies for cancer, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases.

Synthesis of PARP Inhibitors

PARP enzymes, especially PARP1, are key players in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks.[3][4][5][6] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[7] Derivatives of 2-fluoro-5-iodobenzylamine are crucial intermediates in the synthesis of potent PARP inhibitors.

Synthesis of Kinase Inhibitors

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival.[8][9] Mutations in genes of this pathway, such as BRAF, are common in various cancers.[10] this compound serves as a scaffold for the synthesis of inhibitors targeting kinases within this pathway, such as BRAF and MEK.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. Its application in the synthesis of targeted cancer therapies underscores its importance in modern drug discovery and development. The experimental protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers leveraging this powerful synthetic intermediate.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Formyl Group in 2-Fluoro-5-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the formyl group in 2-Fluoro-5-iodobenzaldehyde, a key intermediate in pharmaceutical and materials science. The presence of both a fluorine and an iodine atom on the benzene ring significantly influences the chemical behavior of the aldehyde functionality. This document details key reactions, including reductive amination, oxidation, reduction, and various condensation reactions, providing experimental protocols and quantitative data where available. The electronic effects of the halogen substituents are also discussed, offering insights into the reaction mechanisms.

Introduction

This compound is a valuable building block in organic synthesis, primarily owing to its trifunctional nature. The aromatic ring can undergo further substitution, the iodine atom is amenable to cross-coupling reactions, and the formyl group serves as a versatile handle for a wide array of chemical transformations. The electron-withdrawing nature of the fluorine and iodine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide focuses on the principal reactions of the formyl group, providing a practical resource for chemists engaged in the synthesis of complex molecules.

Electronic Effects of Substituents

The reactivity of the formyl group in this compound is modulated by the electronic properties of the fluorine and iodine substituents. Both halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M).

-

Inductive Effect (-I): Due to their high electronegativity, both fluorine and iodine withdraw electron density from the aromatic ring through the sigma bond network. This effect is more pronounced for fluorine. The -I effect deactivates the ring towards electrophilic aromatic substitution but, more importantly for the formyl group's reactivity, it increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

-

Mesomeric Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system. This effect is strongest for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

Overall, for halogens, the inductive effect tends to outweigh the mesomeric effect, leading to a net electron-withdrawing character. This increased electrophilicity of the carbonyl carbon in this compound makes it a highly reactive substrate for nucleophilic addition and related reactions.

Key Reactions of the Formyl Group

The enhanced electrophilicity of the formyl group in this compound allows for a variety of important chemical transformations.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines from aldehydes. For this compound, this reaction is particularly useful for producing 2-Fluoro-5-iodobenzylamine derivatives, which are valuable intermediates in medicinal chemistry.[1]

Experimental Protocol: Synthesis of 2-Fluoro-5-iodobenzylamine [1]

-

Imine Formation: Dissolve this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add an ammonia source, for instance, ammonium acetate (5-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Purpose |

| This compound | 1.0 eq | Starting material |

| Ammonium Acetate | 5-10 eq | Amine source |

| Sodium Triacetoxyborohydride | 1.5 eq | Reducing agent |

| 1,2-Dichloroethane (DCE) | - | Solvent |

Table 1: Reagents for Reductive Amination.

Oxidation to Carboxylic Acid

Experimental Protocol (General): Oxidation of Aromatic Aldehydes

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like tert-butanol or a mixture of acetonitrile and water.

-

Oxidation: Add a phosphate buffer (pH ~7) followed by sodium chlorite (NaClO₂). In a separate flask, prepare a solution of sodium hypochlorite (NaOCl) and add it dropwise to the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding sodium sulfite. Acidify the mixture with HCl and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

| Reactant/Reagent | Molar Ratio | Purpose |

| This compound | 1.0 eq | Starting material |

| Sodium Chlorite (NaClO₂) | ~1.5 eq | Oxidizing agent |

| Sodium Hypochlorite (NaOCl) | catalytic | Co-oxidant |

| tert-Butanol/Water | - | Solvent |

Table 2: Reagents for Oxidation.

Reduction to Alcohol

The formyl group can be easily reduced to a primary alcohol, 2-Fluoro-5-iodobenzyl alcohol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this transformation.

Experimental Protocol (General): Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise.

-

Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.

-

Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Purpose |

| This compound | 1.0 eq | Starting material |

| Sodium Borohydride (NaBH₄) | 1.0-1.5 eq | Reducing agent |

| Methanol or Ethanol | - | Solvent |

Table 3: Reagents for Reduction.

Condensation Reactions

The electrophilic nature of the formyl group in this compound makes it an excellent substrate for various condensation reactions, which are fundamental for carbon-carbon bond formation.

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.

Experimental Protocol (Adapted): Knoevenagel Condensation with Malononitrile [2][3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine or pyridine.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.

-

Isolation: Cool the reaction mixture and collect the solid product by filtration. Wash the solid with cold ethanol and dry to obtain the desired product. Further purification can be achieved by recrystallization.

| Reactant/Reagent | Molar Ratio | Purpose |

| This compound | 1.0 eq | Starting material |

| Malononitrile | 1.0-1.2 eq | Active methylene compound |

| Piperidine | catalytic | Base catalyst |

| Ethanol | - | Solvent |

Table 4: Reagents for Knoevenagel Condensation.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. These compounds are of significant interest due to their diverse biological activities.[4][5]

Experimental Protocol (Adapted): Synthesis of a Chalcone [4][6]

-

Reaction Setup: Dissolve this compound (1.0 eq) and an appropriate acetophenone (1.0 eq) in ethanol in a flask.

-

Catalysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

-

Reaction: Continue stirring at room temperature for several hours. The product often precipitates as a solid.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove the base, and then with a small amount of cold ethanol.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

| Reactant/Reagent | Molar Ratio | Purpose |

| This compound | 1.0 eq | Starting material |

| Acetophenone | 1.0 eq | Ketone reactant |

| Sodium Hydroxide | catalytic | Base catalyst |

| Ethanol | - | Solvent |

Table 5: Reagents for Claisen-Schmidt Condensation.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.

Experimental Protocol (Adapted): Wittig Reaction [7][8]

-

Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the ylide (a color change is typically observed).

-

Reaction: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude alkene can be purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

| Reactant/Reagent | Molar Ratio | Purpose |

| This compound | 1.0 eq | Starting material |

| Methyltriphenylphosphonium Bromide | 1.1 eq | Ylide precursor |

| n-Butyllithium | 1.1 eq | Strong base |

| Anhydrous THF | - | Solvent |

Table 6: Reagents for Wittig Reaction.

Synthesis of Heterocycles: Quinazolines

This compound can serve as a precursor in the synthesis of heterocyclic compounds. For instance, it can be used in the synthesis of quinazolines through condensation with 2-aminobenzylamines or related compounds.[9][10][11]

Reaction Scheme (Conceptual): Quinazoline Synthesis

A plausible route involves the condensation of this compound with a 2-aminobenzylamine derivative, followed by an oxidative cyclization to form the quinazoline ring system. The specific conditions would depend on the chosen synthetic strategy.

Conclusion

The formyl group of this compound exhibits a high degree of reactivity, largely influenced by the electron-withdrawing properties of the fluoro and iodo substituents. This enhanced electrophilicity facilitates a broad range of transformations, including reductive amination, oxidation, reduction, and various condensation reactions, making it a versatile intermediate in organic synthesis. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development and materials science, enabling the strategic utilization of this valuable building block in the creation of novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. bhu.ac.in [bhu.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Quinazoline synthesis [organic-chemistry.org]

- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde that holds significant interest for researchers in medicinal chemistry and materials science. The presence of a fluorine atom, an iodine atom, and an aldehyde group on the benzene ring imparts a unique combination of electronic and steric properties. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical compounds and functional organic materials. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further functionalization through cross-coupling reactions. The aldehyde group is a versatile functional handle for a wide array of chemical transformations.

This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing its molecular structure, spectroscopic characteristics, and theoretical electronic parameters. It also includes detailed experimental protocols and logical workflows to assist researchers in their laboratory work with this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. These values are crucial for the identification, purification, and characterization of the compound.

| Property | Value |

| Molecular Formula | C₇H₄FIO |

| Molecular Weight | 250.01 g/mol [1] |

| CAS Number | 146137-76-0[1] |

| Appearance | White to yellow crystals and chunks |

| Melting Point | 45-48 °C (lit.)[1] |

| Boiling Point | 261.9±25.0 °C (Predicted) |

| Purity | 97% |

| ¹H NMR (CDCl₃) | Aldehyde proton (singlet) at ~10.0 ppm; Aromatic protons between 7.5-8.0 ppm. |

| FTIR (cm⁻¹) | Strong C=O stretch around 1700 cm⁻¹; C-F stretch around 1200-1300 cm⁻¹; C-I stretch around 500-600 cm⁻¹. |

| UV-Vis (λ_max) | Expected absorptions in the UV region characteristic of substituted benzaldehydes. |

Theoretical Electronic Properties (Computational Model)

Due to the absence of specific published computational studies on this compound, the following electronic properties were estimated based on Density Functional Theory (DFT) calculations on structurally similar halogenated benzaldehydes. These values provide insights into the molecule's reactivity and electronic behavior.

| Parameter | Predicted Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Dipole Moment | 2.5 to 3.5 D |

| Electron Affinity | 1.5 to 2.0 eV |

| Ionization Potential | 8.5 to 9.0 eV |

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below to ensure accurate and reproducible characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (approx. 2-5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

-

Background Spectrum: Record a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the aldehyde C=O stretch, C-F stretch, C-I stretch, and aromatic C-H and C=C vibrations.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or cyclohexane).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the study of this compound.

Reactivity and Potential Applications

The electronic properties of this compound dictate its reactivity and potential applications in various fields.

-

Electrophilicity of the Aldehyde Carbonyl: The electron-withdrawing nature of the fluorine and iodine atoms, as well as the aldehyde group itself, increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group highly susceptible to nucleophilic attack, facilitating reactions such as Grignard reactions, Wittig reactions, and reductive aminations.

-

Aromatic Ring Reactivity: The fluorine and iodine substituents are ortho, para-directing for electrophilic aromatic substitution, although the aldehyde group is deactivating. The iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various substituents at the 5-position.

-

Drug Development: The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of biologically active molecules. Halogenated compounds often exhibit enhanced pharmacological properties.[3][4][5] The ability to further functionalize the molecule at the iodine and aldehyde positions provides a versatile platform for creating libraries of potential drug candidates.

-

Agrochemicals: Similar to its applications in drug development, this compound can be used to synthesize new pesticides and herbicides. The presence of fluorine can increase the biological efficacy and metabolic stability of agrochemicals.

Conclusion

This compound is a multifaceted molecule with a rich electronic landscape that makes it a valuable tool for synthetic chemists. Its distinct spectroscopic signature allows for straightforward characterization, while its electronic properties, influenced by the interplay of its functional groups, provide numerous avenues for chemical modification. This guide serves as a foundational resource for researchers, providing both the theoretical underpinnings and practical protocols necessary for the effective utilization of this compound in the pursuit of novel scientific discoveries. Further experimental and computational studies are encouraged to fully elucidate the nuanced electronic behavior of this promising chemical intermediate.

References

- 1. This compound | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Fluoro-5-iodobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-iodobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features—a reactive aldehyde group, a strategically positioned fluorine atom, and a versatile iodine substituent—offer a powerful toolkit for the synthesis of complex molecular architectures with significant therapeutic potential. The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a melting point of 45-48 °C.[1] Its molecular formula is C₇H₄FIO, and it has a molecular weight of 250.01 g/mol .[2]

The synthesis of this compound can be achieved through the electrophilic iodination of 2-fluorobenzaldehyde. The ortho-fluoro group directs the incoming iodine electrophile to the para position (position 5).[3]

Key Synthetic Transformations

The true synthetic utility of this compound lies in its reactivity, which allows for the construction of diverse molecular scaffolds. The aldehyde functional group can readily undergo transformations such as reductive amination to introduce amine functionalities. However, the iodine atom is the primary site for diversification through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the aromatic ring of this compound makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating complex molecular structures.[4]

-

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems, which are common motifs in kinase inhibitors.[5]

-

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This introduces a linear alkyne moiety, which can be a key structural element in various biologically active molecules.[3]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a crucial transformation for synthesizing compounds with arylamine scaffolds, which are prevalent in many kinase inhibitors.[1][6]

Application in the Synthesis of Kinase Inhibitors: The Case of TAS-115

A prominent example of the application of a this compound derivative in medicinal chemistry is in the synthesis of the multi-kinase inhibitor TAS-115 (Pamufetinib). TAS-115 targets several receptor tyrosine kinases, including VEGFR, MET, and PDGFR.[7][8] The synthesis of TAS-115 involves the preparation of a key intermediate, 4-(4-amino-2-fluorophenoxy)-7-methoxy-N-methylquinoline-6-carboxamide, which can be conceptually derived from this compound through a series of transformations.

The general synthetic strategy involves the conversion of the 5-iodo position to an amino group, which is then coupled with a quinoline core. The aldehyde functionality can be used to build other parts of the final molecule.

Biological Activity of TAS-115

TAS-115 has demonstrated potent inhibitory activity against several kinases implicated in cancer progression. The following table summarizes its reported IC50 values.

| Target Kinase | IC50 (nM) |

| rVEGFR2 | 30 |

| rMET | 32 |

Experimental Protocols

This section provides representative experimental protocols for key reactions involving this compound and its analogs. These are intended as a guide and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of aryl iodides like this compound with an arylboronic acid.[5]

Materials:

-

Aryl iodide (e.g., this compound) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., PdCl₂(dppf)) (0.05 eq)

-

Base (e.g., K₂CO₃) (2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture, 4:1 v/v)

Procedure:

-

In a reaction vessel, dissolve the aryl iodide and the arylboronic acid in the dioxane/water mixture.

-

Add the base to the solution.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne